molecular formula C10H6BrF2NO2 B1410789 2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid CAS No. 1805581-38-7

2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid

Cat. No.: B1410789
CAS No.: 1805581-38-7
M. Wt: 290.06 g/mol
InChI Key: ILVWHVJNNALKKB-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid is a versatile chemical compound with a unique structure that enables diverse applications in various scientific research fields. Its molecular formula is C10H6BrF2NO2, and it is known for its potential use in drug synthesis, material science, and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid typically involves the bromination of a precursor compound followed by cyano and difluoromethyl group introduction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyano, and difluoromethyl groups can influence the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

  • 2-Bromo-2-phenylacetic acid
  • 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid

Comparison: Compared to similar compounds, 2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid is unique due to the specific arrangement of its functional groups. This unique structure allows for distinct reactivity and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[2-bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-9-5(3-7(15)16)1-2-6(4-14)8(9)10(12)13/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWHVJNNALKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 3
2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 5
2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-cyano-3-(difluoromethyl)phenylacetic acid

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